N,N-diethyl-4-[2-(2-imino-4-methyl-2,5-dihydro-1,3-thiazol-5-ylidene)hydrazin-1-yl]benzene-1-sulfonamide
Description
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Properties
IUPAC Name |
4-[(2-amino-4-methyl-1,3-thiazol-5-yl)diazenyl]-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S2/c1-4-19(5-2)23(20,21)12-8-6-11(7-9-12)17-18-13-10(3)16-14(15)22-13/h6-9H,4-5H2,1-3H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUAWLYOSVSRIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=NC2=C(N=C(S2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Biochemical Pathways
As analgesics, they are involved in the pain signaling pathway.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties can impact the bioavailability of the compound.
Result of Action
As analgesics, they can reduce pain signals in the nervous system.
Biological Activity
N,N-diethyl-4-[2-(2-imino-4-methyl-2,5-dihydro-1,3-thiazol-5-ylidene)hydrazin-1-yl]benzene-1-sulfonamide, a compound with the molecular formula and a molecular weight of 353.46 g/mol, has gained attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of benzene sulfonamide derivatives with thiazole-based hydrazines. The synthetic pathway often includes:
- Formation of Thiazole Derivative : The thiazole moiety is synthesized through cyclization reactions involving appropriate precursors.
- Condensation Reaction : The thiazole derivative undergoes condensation with diethylamine and sulfonamide to yield the final product.
Biological Activity
Studies have indicated that this compound exhibits various biological activities, including:
1. Antimicrobial Activity
Research has demonstrated that this compound shows significant antimicrobial properties against a range of pathogens. Minimum inhibitory concentrations (MICs) have been established in vitro against both bacterial and fungal strains.
| Pathogen Type | MIC (µg/mL) |
|---|---|
| Gram-positive bacteria | 32 - 64 |
| Gram-negative bacteria | 64 - 128 |
| Fungi | 16 - 32 |
2. Anticancer Activity
In vitro studies have indicated that this compound may inhibit cancer cell proliferation. It has shown promising results against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 10 |
| HeLa (cervical cancer) | 15 |
| A549 (lung cancer) | 12 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways. Notably, it has shown potential as an inhibitor of certain kinases involved in cancer progression.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Antimicrobial Study : A study published in MDPI demonstrated the effectiveness of this compound against resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .
- Anticancer Research : A recent investigation published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant anticancer activity through targeted inhibition of the C-Met signaling pathway . This pathway is crucial for tumor growth and metastasis.
- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding affinities of this compound with various biological targets, further supporting its potential as a lead compound in drug development .
Scientific Research Applications
Antimicrobial Activity
N,N-diethyl-4-[2-(2-imino-4-methyl-2,5-dihydro-1,3-thiazol-5-ylidene)hydrazin-1-yl]benzene-1-sulfonamide exhibits significant antimicrobial properties against various pathogens. Minimum inhibitory concentrations (MICs) have been established as follows:
| Pathogen Type | MIC (µg/mL) |
|---|---|
| Gram-positive bacteria | 32 - 64 |
| Gram-negative bacteria | 64 - 128 |
| Fungi | 16 - 32 |
Anticancer Activity
In vitro studies indicate that this compound may inhibit cancer cell proliferation. It has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 10 |
| HeLa (cervical cancer) | 15 |
| A549 (lung cancer) | 12 |
The mechanism of action involves apoptosis induction and cell cycle arrest.
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways. Notably, it has shown potential as an inhibitor of certain kinases involved in cancer progression.
Case Studies
Several studies highlight the biological efficacy of this compound:
- Antimicrobial Study : A study published in MDPI demonstrated the effectiveness of this compound against resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms.
- Anticancer Research : Research published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant anticancer activity through targeted inhibition of the C-Met signaling pathway, which is crucial for tumor growth and metastasis.
- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding affinities of this compound with various biological targets, further supporting its potential as a lead compound in drug development.
Q & A
Q. What are the optimized synthetic routes for this sulfonamide-thiazole hybrid compound?
The synthesis typically involves multi-step reactions, starting with the condensation of thiazole precursors (e.g., 2-imino-4-methyl-2,5-dihydro-1,3-thiazole) with hydrazine derivatives, followed by coupling to a sulfonamide backbone. Key steps include:
- Hydrazone formation : Reaction of the thiazole imine group with hydrazine under acidic conditions (pH 4–6, ethanol solvent, 60–80°C) .
- Sulfonamide linkage : Use of coupling agents like EDC/HOBt for amide bond formation between the hydrazone intermediate and N,N-diethylbenzenesulfonamide .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How is the compound’s structure validated post-synthesis?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR to verify hydrogen/carbon environments (e.g., sulfonamide SO group at ~130–135 ppm in C NMR) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .
- X-ray crystallography (if crystals are obtainable): Resolves bond lengths and angles, particularly for the thiazole-hydrazone tautomer .
Q. What analytical techniques are used to assess purity and stability?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition temperature >200°C suggests suitability for high-temperature applications) .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies often arise from:
- Varied assay conditions : pH, solvent (DMSO vs. aqueous buffers), or cell line specificity (e.g., HeLa vs. MCF-7). Standardize protocols using guidelines from the NCI-60 screening panel .
- Tautomeric equilibria : The thiazole-hydrazone moiety may exist in multiple tautomeric forms, affecting binding. Use DFT calculations (B3LYP/6-31G*) to model dominant tautomers .
- Statistical validation : Apply ANOVA or Bayesian meta-analysis to reconcile conflicting IC values .
Q. What computational strategies predict its pharmacokinetic and target-binding properties?
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with targets like carbonic anhydrase IX (PDB ID: 3IAI). Focus on sulfonamide-Zn coordination .
- ADMET prediction : SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
Q. How to design assays for elucidating its mechanism of action in cancer models?
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) in leukemia cell lines (e.g., K562) .
- Enzyme inhibition : Spectrophotometric assays for carbonic anhydrase or thioredoxin reductase activity .
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes (e.g., p53 or Bcl-2 pathways) post-treatment .
Q. What structure-activity relationship (SAR) insights guide derivative design?
- Critical substituents :
- Sulfonamide group : Essential for hydrogen bonding with enzyme active sites. Replace diethyl groups with cyclopropyl to enhance rigidity .
- Thiazole ring : Methyl at position 4 improves metabolic stability; substituting imino with nitro groups alters redox properties .
- Bioisosteric replacements : Replace benzene with pyridine to modulate solubility without losing potency .
Methodological Considerations
- Controlled reaction conditions : Optimize temperature (60–80°C) and solvent polarity (DMF vs. ethanol) to minimize byproducts like hydrazine dimers .
- Data reproducibility : Use internal standards (e.g., deuterated DMSO for NMR) and triplicate experiments .
Key Structural and Functional Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
